molecular formula C53H96O6 B3026217 2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate CAS No. 107196-42-9

2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate

Cat. No. B3026217
M. Wt: 829.3 g/mol
InChI Key: UFHNZOACKFBCOM-ULXWNTFBSA-N
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Description

“2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate” is a chemical compound that has been identified in various studies . It’s a derivative of nicotinic acid, an essential vitamin that could affect the tolerance to heavy metal toxicity . This compound is a lipid-like compound .


Molecular Structure Analysis

The molecular structure of “2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate” is complex. It involves multiple double bonds and oxygen-containing functional groups . For a detailed molecular structure, it would be best to refer to a dedicated chemical database or a chemist.

Scientific Research Applications

The compound "2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate" is a complex molecule, potentially with a range of applications in scientific research. However, the specific compound did not directly appear in the searched literature. Instead, we can explore related research fields and compounds with similar structures or functional groups to infer potential applications. This includes research on bisphenol A (BPA) derivatives, flame retardants, and other bis-phenanthroline coordination compounds which could share chemical or physical properties with the compound .

Potential Applications in Polymer Research

One area of potential application is in the development of polymers and coatings, where compounds with similar structures are used as additives to modify physical properties such as thermal stability, flame retardancy, and mechanical strength. For instance, bisphenol A derivatives are widely used in the manufacture of polycarbonate plastics and epoxy resins due to their ability to enhance durability and chemical resistance (vom Saal & Hughes, 2005).

Environmental Impact and Health Safety Studies

Research into the environmental impact and health safety of chemical compounds is another critical area. For example, studies on bisphenol A (BPA) and its analogs have focused on their roles as endocrine disruptors, indicating the importance of assessing related compounds for similar effects (Ruse Nd, 1997). This could suggest a research application for "2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate" in toxicological studies to ensure its safety in consumer products.

Photocatalysis and Environmental Remediation

Compounds with complex structures and specific functional groups may also find applications in photocatalysis. For example, (BiO)₂CO₃-based photocatalysts have been extensively studied for environmental remediation, including air purification and water treatment, due to their ability to degrade pollutants under light irradiation (Ni et al., 2016). By extension, "2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate" could be explored for similar applications, particularly if it exhibits photocatalytic properties.

Flame Retardancy in Materials Science

The development of flame retardant materials is another potential application. Research on novel brominated flame retardants and phosphorus-based flame retardants, such as those mentioned in studies by Levchik & Weil (2006), indicates the continuous search for safer, more efficient flame-retardant chemicals for use in consumer goods and industrial applications (Levchik & Weil, 2006). Given the structural complexity of "2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate," it could be a candidate for such studies.

properties

IUPAC Name

2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H96O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h20-21,23-26,50H,4-19,22,27-49H2,1-3H3/b23-20-,24-21-,26-25-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHNZOACKFBCOM-ULXWNTFBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H96O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

829.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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